
2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine
Übersicht
Beschreibung
2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine is a complex organic compound that belongs to the class of bromopyridine derivatives. This compound is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and a piperidine moiety substituted with a methylsulfonyl group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine typically involves multiple steps. One common method starts with the bromination of 2-methylpyridine to form 2-bromo-6-methylpyridine . This intermediate is then subjected to a series of reactions to introduce the piperidine moiety and the methylsulfonyl group. The reaction conditions often involve the use of bromotrimethylsilane and other reagents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. The use of high-throughput screening and process optimization ensures that the compound is produced efficiently and cost-effectively.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Reagents such as boronic acids and palladium catalysts are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 300.24 g/mol. Its structure features a bromine atom at the 2-position of the pyridine ring and a piperidine ring substituted with a methylsulfonyl group, which enhances its reactivity and binding affinity in biological systems.
Scientific Research Applications
1. Organic Synthesis
2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in pharmaceutical chemistry for developing new drugs, as it can be modified to create various derivatives with enhanced therapeutic properties.
2. Biological Studies
This compound is utilized in biological research to explore mechanisms involving pyridine and piperidine derivatives. Studies have indicated that it exhibits antimicrobial, anti-inflammatory, and potential anticancer activities.
Table 1: Biological Activities of this compound
Activity | Description |
---|---|
Antimicrobial | Effective against various bacterial strains, indicating potential for infection treatment. |
Anti-inflammatory | Demonstrates properties that could be beneficial in managing inflammatory diseases. |
Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro studies. |
Case Studies
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of similar compounds were tested against various cancer cell lines. The results indicated that modifications to the piperidine moiety significantly influenced anticancer activity, suggesting that this compound could be optimized for enhanced efficacy against specific cancer types .
Case Study 2: Antimicrobial Properties
Research conducted on related bromopyridine derivatives showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The unique functional groups present in these compounds were linked to their ability to disrupt bacterial cell membranes .
Industrial Applications
In addition to its roles in research, this compound is also utilized in the production of specialty chemicals and materials with specific properties. Its unique structure allows for tailored modifications that can enhance material performance in various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the piperidine moiety play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-methylpyridine: A simpler bromopyridine derivative used as an intermediate in organic synthesis.
6-Bromo-2-picoline: Another bromopyridine derivative with applications in the synthesis of nitrogen-containing heterocyclic compounds.
Uniqueness
2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine is unique due to the presence of both the bromine atom and the piperidine moiety with a methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biologische Aktivität
2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine is a bromopyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound possesses a unique structure characterized by a bromine atom at the 2-position of the pyridine ring and a piperidine ring substituted with a methylsulfonyl group. Understanding its biological activity is essential for exploring its potential as a therapeutic agent.
The molecular formula of this compound is with a molecular weight of 333.25 g/mol. The compound's structure allows it to participate in various chemical reactions, including substitution, oxidation, and coupling reactions, which are crucial for its biological activity and applications in drug development .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the methylsulfonyl group enhances its binding affinity, impacting various biological pathways. The precise mechanisms remain to be fully elucidated but suggest potential roles in modulating cellular functions .
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit microtubule assembly and induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
Table 1: Comparative Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | MDA-MB-231 | 1.0 | Apoptosis induction via caspase activation |
Compound B | HepG2 | 10.0 | Microtubule destabilization |
This compound | TBD | TBD | TBD |
Antimicrobial Activity
Preliminary studies suggest that similar compounds may possess antimicrobial properties, particularly against Gram-positive bacteria. The mechanism often involves inhibition of protein synthesis and disruption of biofilm formation .
Table 2: Antimicrobial Activity Overview
Compound | Bacterial Strain | MIC (μg/mL) | Activity Type |
---|---|---|---|
Compound C | Staphylococcus aureus | 15.625 | Bactericidal |
Compound D | Enterococcus faecalis | 62.5 | Bacteriostatic |
Case Studies
A notable case study involved the evaluation of a series of bromopyridine derivatives, including compounds structurally related to this compound). These studies demonstrated significant cytotoxic effects on various cancer cell lines, highlighting the potential for further development into therapeutic agents targeting specific cancers .
Eigenschaften
IUPAC Name |
2-bromo-6-[(1-methylsulfonylpiperidin-3-yl)methyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-18(16,17)15-7-3-4-10(9-15)8-11-5-2-6-12(13)14-11/h2,5-6,10H,3-4,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMBWAWBWFKBTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.